

# Spectroscopic Analysis of 1-(3-Fluorophenyl)piperazine: A Technical Guide

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## Compound of Interest

Compound Name: 1-(3-Fluorophenyl)piperazine

Cat. No.: B1329745

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **1-(3-Fluorophenyl)piperazine**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for these analytical techniques. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and quality control of this compound.

## Introduction to 1-(3-Fluorophenyl)piperazine

**1-(3-Fluorophenyl)piperazine** is a substituted arylpiperazine with the molecular formula  $C_{10}H_{13}FN_2$  and a molecular weight of 180.22 g/mol. Its structure consists of a piperazine ring attached to a fluorinated phenyl group at the meta position. This compound and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, often targeting central nervous system receptors. Accurate and thorough spectroscopic characterization is therefore crucial for confirming the identity and purity of synthesized **1-(3-Fluorophenyl)piperazine**.

## Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **1-(3-Fluorophenyl)piperazine** based on the analysis of its structural features and comparison with

closely related analogs.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data for **1-(3-Fluorophenyl)piperazine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.20	ddd	1H	Ar-H
~6.75	m	1H	Ar-H
~6.65	m	2H	Ar-H
~3.20	t	4H	-N(CH <sub>2</sub> ) <sub>2</sub> -
~3.00	t	4H	-N(CH <sub>2</sub> ) <sub>2</sub> -
~1.90	s (broad)	1H	-NH

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **1-(3-Fluorophenyl)piperazine**

Chemical Shift ( $\delta$ ) ppm	Assignment
~163 (d, $^1\text{JCF} \approx 245$ Hz)	Ar-C-F
~152 (d, $^3\text{JCF} \approx 10$ Hz)	Ar-C-N
~130 (d, $^3\text{JCF} \approx 9$ Hz)	Ar-CH
~114 (d, $^4\text{JCF} \approx 1$ Hz)	Ar-CH
~109 (d, $^2\text{JCF} \approx 21$ Hz)	Ar-CH
~105 (d, $^2\text{JCF} \approx 25$ Hz)	Ar-CH
~49	-N(CH <sub>2</sub> ) <sub>2</sub> -
~45	-N(CH <sub>2</sub> ) <sub>2</sub> -

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for **1-(3-Fluorophenyl)piperazine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 3400	Medium, Broad	N-H Stretch (secondary amine)
3000 - 3100	Medium	Aromatic C-H Stretch
2800 - 3000	Strong	Aliphatic C-H Stretch
1600 - 1620	Strong	C=C Aromatic Ring Stretch
1480 - 1580	Strong	C=C Aromatic Ring Stretch
1200 - 1300	Strong	C-F Stretch
1100 - 1250	Strong	C-N Stretch
700 - 800	Strong	Aromatic C-H Bending (out-of-plane)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **1-(3-Fluorophenyl)piperazine**

m/z	Relative Intensity	Assignment
180	High	[M] <sup>+</sup> (Molecular Ion)
138	High	[M - C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup>
122	Medium	[M - C <sub>3</sub> H <sub>6</sub> N] <sup>+</sup>
109	Medium	[C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup>
95	Medium	[C <sub>6</sub> H <sub>4</sub> F - N] <sup>+</sup>
56	High	[C <sub>3</sub> H <sub>6</sub> N] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **1-(3-Fluorophenyl)piperazine**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

## Sample Preparation:

- Weigh approximately 10-20 mg of **1-(3-Fluorophenyl)piperazine**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

## Instrument Parameters (<sup>1</sup>H NMR):

- Spectrometer: 400 MHz or higher
- Pulse Program: Standard single-pulse sequence
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16
- Spectral Width: -2 to 12 ppm
- Temperature: 298 K

## Instrument Parameters (<sup>13</sup>C NMR):

- Spectrometer: 100 MHz or higher
- Pulse Program: Proton-decoupled single-pulse sequence
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024 or more, depending on sample concentration

- Spectral Width: 0 to 200 ppm
- Temperature: 298 K

## Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid **1-(3-Fluorophenyl)piperazine** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters (FT-IR):

- Spectral Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32
- Apodization: Happ-Genzel

## Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

- Dissolve a small amount of **1-(3-Fluorophenyl)piperazine** in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
- Inject a small volume (e.g., 1  $\mu\text{L}$ ) into the GC-MS or via a direct insertion probe.

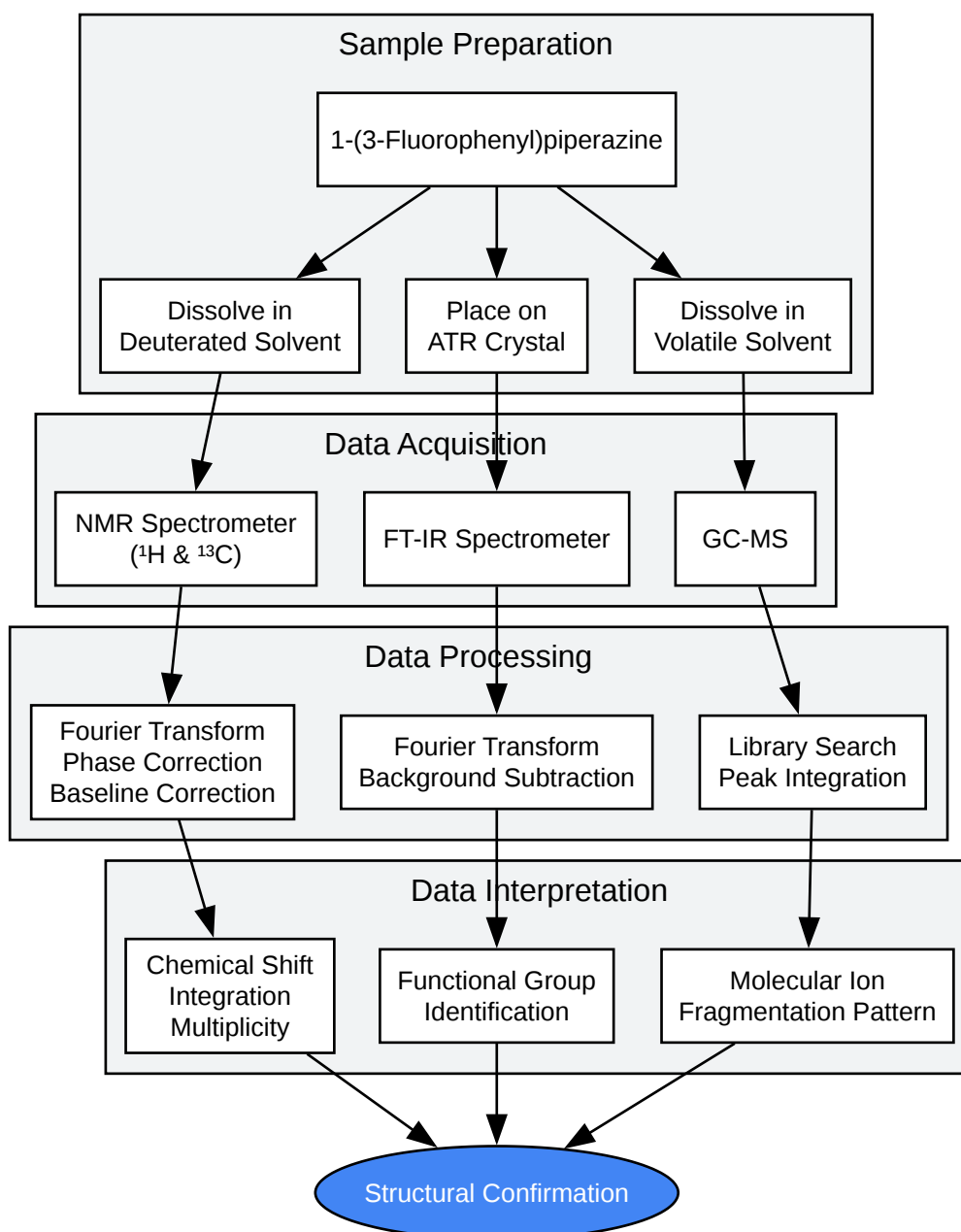
Instrument Parameters (GC-MS with EI):

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: m/z 40-400

- Scan Speed: 1000 amu/s
- GC Column: Standard non-polar column (e.g., DB-5ms)
- Injection Temperature: 250 °C
- Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

## Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like **1-(3-Fluorophenyl)piperazine**.



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### Spectroscopic Analysis Workflow

#### Interpretation of Spectroscopic Data:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will be split due to coupling with each other and with the fluorine atom. The

two sets of methylene protons on the piperazine ring will likely appear as triplets, and the N-H proton will be a broad singlet.

- <sup>13</sup>C NMR: The carbon NMR will display signals for each unique carbon atom. The carbon attached to the fluorine will show a large one-bond coupling constant (<sup>1</sup>JCF), and other carbons in the aromatic ring will exhibit smaller couplings to the fluorine. The two different methylene carbons of the piperazine ring will also be distinguishable.
- IR Spectroscopy: The IR spectrum will confirm the presence of key functional groups. The N-H stretch of the secondary amine, the aromatic and aliphatic C-H stretches, the C=C stretches of the aromatic ring, and the characteristic strong C-F and C-N stretching vibrations will be the most informative peaks.
- Mass Spectrometry: The mass spectrum will show the molecular ion peak at m/z 180, confirming the molecular weight. The fragmentation pattern will be characteristic of the piperazine ring, with major fragments arising from the cleavage of the C-N bonds within the ring.

This comprehensive spectroscopic analysis provides a robust method for the unequivocal identification and characterization of **1-(3-Fluorophenyl)piperazine**, ensuring its quality and suitability for further applications in drug development and scientific research.

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